3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(5-bromothiophen-2-yl)-N′-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide features a pyrazole core substituted at position 3 with a 5-bromothiophene moiety and at position 5 with a carbohydrazide group bearing a furan-ethylidene substituent (Figure 1). Similar compounds have demonstrated applications in medicinal chemistry, including enzyme inhibition () and anticancer activity (), making this compound a candidate for further pharmacological exploration.
Properties
Molecular Formula |
C14H11BrN4O2S |
|---|---|
Molecular Weight |
379.23 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11BrN4O2S/c1-8(11-3-2-6-21-11)16-19-14(20)10-7-9(17-18-10)12-4-5-13(15)22-12/h2-7H,1H3,(H,17,18)(H,19,20)/b16-8+ |
InChI Key |
HLNBXZMBXXJDFE-LZYBPNLTSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Br)/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Br)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Esterification
The synthesis begins with 5-bromo-2-thiophenecarboxylic acid, which undergoes esterification using methanol or ethanol in the presence of a catalytic acid (e.g., sulfuric acid or HCl). This step yields the corresponding methyl or ethyl ester, critical for subsequent nucleophilic substitution.
Reaction Conditions :
-
Solvent: Methanol/Ethanol
-
Catalyst: H₂SO₄ (5–10 mol%)
-
Temperature: Reflux (60–80°C)
-
Duration: 4–6 hours
The ester intermediate is purified via recrystallization from ethanol, achieving >90% purity.
Hydrazide Formation
The ester reacts with hydrazine hydrate (80–100%) in ethanol under reflux to form 5-bromo-2-thiophenecarbohydrazide. This step requires careful stoichiometry to avoid over-alkylation.
Key Parameters :
-
Molar Ratio (Ester:Hydrazine): 1:1.2
-
Reaction Time: 8–12 hours
-
Yield: 75–85%
Pyrazole Cyclization
The hydrazide undergoes cyclization with acetylacetone or ethyl acetoacetate in acetic acid, forming the pyrazole core. Bromine incorporation at the thiophene ring stabilizes the structure via electron-withdrawing effects.
Optimization Insight :
-
Cyclization at 100–110°C improves ring closure efficiency.
-
Excess acetic acid minimizes side reactions (e.g., oxidation).
Condensation with Furan-2-Acetylene
The final step involves Schiff base formation between the pyrazole hydrazide and furan-2-acetylene. The reaction proceeds in ethanol or DMSO under acidic catalysis (e.g., glacial acetic acid).
Critical Factors :
-
pH Control: Maintain mildly acidic conditions (pH 4–5) to favor imine bond formation.
-
Solvent Choice: DMSO enhances solubility but may require higher temperatures (80–90°C).
Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
One-Pot Multi-Component Approach
Reaction Design and Conditions
A streamlined one-pot method condenses 5-bromo-2-thiophenecarbohydrazide, furan-2-carbaldehyde, and pyruvic acid in acetic acid. This approach reduces isolation steps and improves atom economy.
Procedure :
-
Combine equimolar reactants in acetic acid (10–15 mL/g substrate).
-
Reflux at 110°C for 3–5 hours.
-
Cool and isolate the precipitate via filtration.
Advantages and Limitations
-
Pros : Reduced reaction time (5 hours vs. 24+ hours), lower solvent use.
-
Cons : Requires precise stoichiometry; side products (e.g., unreacted aldehyde) may necessitate purification.
Structural Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthesis Methods
| Parameter | Multi-Step Method | One-Pot Method |
|---|---|---|
| Total Yield | 65–72% | 68–76% |
| Reaction Time | 24–36 hours | 5 hours |
| Purity (HPLC) | >95% | 90–92% |
| Solvent Consumption | High | Moderate |
| Scalability | Pilot-scale feasible | Lab-scale only |
Challenges and Optimization Strategies
Byproduct Formation
Schiff base reactions risk forming E/Z isomers. Using excess acetic acid (20 mol%) suppresses isomerization, favoring the E-configuration.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but complicate purification. Ethanol strikes a balance between solubility and ease of isolation.
Temperature Control
Cyclization above 100°C accelerates ring closure but may degrade heat-sensitive intermediates. Gradual heating (2°C/min) improves yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromothiophen-2-yl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-(5-bromothiophen-2-yl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 3-(5-bromothiophen-2-yl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Variation in Thiophene Substituents: Bromo vs. Chloro
The substitution pattern on the thiophene ring significantly impacts molecular properties. For instance:
- Bromo substitution (as in the target compound and ’s 3-(5-bromo-2-thienyl)-N′-[(E)-(2,4-dichlorophenyl)methylene]-1H-pyrazole-5-carbohydrazide ): Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability and target binding in hydrophobic pockets.
- Chloro substitution (as in ’s 3-(5-chloro-2-thienyl)-N′-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide ): Chlorine’s smaller size and moderate electronegativity could reduce steric hindrance while maintaining electronic effects.
highlights that halogenated thiophene derivatives exhibit enhanced antibacterial activity compared to non-halogenated analogs, suggesting the bromo group in the target compound may similarly improve bioactivity .
Variation in Hydrazide Substituents: Furan vs. Aromatic Rings
The hydrazide substituent influences electronic and steric interactions:
- 2,4-Dichlorophenyl ( ): The electron-withdrawing chlorine atoms may increase electrophilicity, altering reactivity or binding affinity.
- 3-Bromophenyl (’s N′-[(E)-(3-bromophenyl)methylene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide ): Bromine’s polarizability could enhance interactions with aromatic residues in enzymes or receptors.
Tabulated Comparative Analysis
Discussion of Research Findings
- Halogen Effects : Bromine’s lipophilicity and polarizability (target compound, ) may improve pharmacokinetic properties compared to chlorine ( ). supports this, showing halogenated derivatives exhibit superior antibacterial activity .
- Hydrazide Substituent Diversity : Furan-ethylidene (target compound) likely offers a balance of electron-donating and steric effects, whereas dichlorophenyl ( ) introduces stronger electron-withdrawing character.
Biological Activity
3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide, also known by its IUPAC name, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 365.21 g/mol. It features a unique combination of heterocyclic structures, including thiophene, furan, and pyrazole rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H9BrN4O2S |
| Molecular Weight | 365.21 g/mol |
| IUPAC Name | 5-(5-bromothiophen-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Core : A hydrazine derivative reacts with a suitable 1,3-diketone to form the pyrazole ring.
- Introduction of the Furan Moiety : The pyrazole intermediate is reacted with a furan aldehyde to create the ethylidene linkage.
- Incorporation of the Bromothiophene : A coupling reaction with a bromothiophene derivative is performed to complete the structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.
Case Study Findings :
- Cell Line Testing : The compound exhibited significant cytotoxicity against several cancer cell lines:
- MCF7 (breast cancer) : IC50 values reported at approximately 12.50 µM.
- A549 (lung cancer) : Demonstrated growth inhibition with an IC50 value around 49.85 µM.
- HepG2 (liver cancer) : Inhibition observed with IC50 values indicating moderate effectiveness.
The mechanism underlying the anticancer activity of this compound may involve:
- DNA Interaction : The ability to bind with DNA, disrupting replication processes.
- Kinase Inhibition : Targeting specific kinases involved in cancer cell proliferation and survival pathways.
Comparative Analysis with Related Compounds
To contextualize its efficacy, it is beneficial to compare it with other pyrazole derivatives:
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| 3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(furan-2-yl)... | 12.50 | MCF7 |
| N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 | Hep-2 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl... | 26 | A549 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 5-bromothiophene-2-carbaldehyde with hydrazine hydrate to form the pyrazole core.
- Step 2 : Reaction with furan-2-yl ethylidene via hydrazone linkage formation under acidic conditions (e.g., glacial acetic acid) .
- Critical Parameters : Temperature (80–100°C), solvent choice (ethanol/water mixtures), and stoichiometric ratios (1:1.2 for hydrazide:aldehyde) to minimize side products. Yield optimization requires reflux for 5–8 hours, monitored by TLC .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to confirm the hydrazone bond (δ 8.5–9.0 ppm for imine proton) and bromothiophene/furan substituents.
- Mass Spectrometry (HRMS) : Exact mass matching (theoretical: 376.231 g/mol) and isotopic patterns for bromine (1:1 ratio for /) .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) percentages within ±0.3% of theoretical values .
Q. What functional groups dominate its reactivity?
- Key Groups :
- Hydrazone (–NH–N=CH–) : Susceptible to nucleophilic attack, enabling Schiff base modifications.
- Bromothiophene : Electrophilic aromatic substitution (e.g., Suzuki coupling).
- Furan : π-π stacking interactions in supramolecular assemblies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Approach : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement.
- Procedure : Grow crystals via slow evaporation (acetonitrile/dichloromethane). Use Mo-Kα radiation (λ = 0.71073 Å) for data collection.
- Analysis : Torsion angles between pyrazole and furan rings (expected: 15–25°) reveal steric effects. Hydrogen bonding (N–H⋯O) stabilizes the hydrazone conformation .
Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?
- Case Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria).
- Method :
Dose-Response Assays : Test across concentrations (1–100 µM) with positive controls (e.g., ciprofloxacin).
Molecular Docking : Simulate interactions with bacterial enzymes (e.g., DNA gyrase). Compare binding energies (AutoDock Vina).
Metabolite Profiling : LC-MS to identify degradation products affecting bioactivity .
Q. How does solvent polarity influence its tautomeric equilibria?
- Experimental Design :
- Solvent Screening : UV-Vis spectroscopy in DMSO, ethanol, and hexane. Monitor λmax shifts (250–350 nm) for keto-enol tautomerism.
- Computational Support : DFT calculations (B3LYP/6-31G*) to compare tautomer stability. Polar solvents stabilize enol form via hydrogen bonding .
Q. What mechanistic pathways explain its reactivity in cross-coupling reactions?
- Example : Suzuki-Miyaura coupling with aryl boronic acids.
- Catalyst System : Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv.), DMF/H2O (3:1).
- Mechanism : Oxidative addition at bromothiophene, transmetallation with boronate, reductive elimination to form biaryl derivatives.
- Side Reactions : Homocoupling (controlled by degassing solvents) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points (e.g., 180–190°C vs. 195–200°C)?
- Root Causes :
- Polymorphism : Recrystallize from different solvents (ethanol vs. acetone).
- Impurity Profiles : Purity assessment via HPLC (C18 column, acetonitrile/water gradient).
- Instrument Calibration : Validate DSC settings (heating rate: 10°C/min, N2 atmosphere) .
Q. Why do computational models fail to predict its logP values accurately?
- Hypothesis : Hydrazone tautomerism and solvent-accessible surface area (SASA) variability.
- Testing : Compare experimental logP (shake-flask method) with ChemAxon and ACD/Labs predictions. Adjust models using solvation free energy corrections .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
